Oncology: [] Flumatinib, a structurally similar compound to the target molecule, is currently in clinical trials for chronic myelogenous leukemia. Its mechanism of action involves inhibiting tyrosine kinase, a protein involved in cell growth and proliferation, thus highlighting the potential of the target molecule in cancer research.
Immunology: [] Another similar compound, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide, is a potent RORγt inverse agonist, a promising target for anti-inflammatory drug discovery. This suggests that the target molecule may also possess immunomodulatory properties worth exploring.
Neurology: [] Compound 56, a selective orexin-1 receptor antagonist, demonstrates efficacy in attenuating stress-induced hyperarousal and panic-like behaviors in animal models. This points towards the potential role of the target molecule in neurological and psychological research.
Synthesis Analysis
N-alkylation: [] Paliperidone, a similar compound, is synthesized using a DBU-catalyzed N-alkylation reaction, showcasing a potential method for the target molecule's synthesis.
Amide bond formation: [] The synthesis of 4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide utilizes an amide bond formation reaction, further suggesting a possible synthetic pathway for the target molecule.
Molecular Structure Analysis
Planar aromatic rings: [] Pyrimidine rings and benzamide moieties contribute to the planar geometry of these compounds, influencing their interactions with biological targets.
Chair conformation of piperidine ring: [] The piperidine ring typically adopts a chair conformation, influencing the overall three-dimensional structure and potentially impacting its activity.
Hydrogen bonding potential: [] Functional groups like amides and alcohols offer hydrogen bonding possibilities, influencing their solubility and interactions with biological systems.
Mechanism of Action
Receptor antagonism: [] Blocking the binding of natural ligands to their receptors, as seen with compound 56, is a common mechanism for compounds containing pyrimidine and piperidine moieties.
Enzyme inhibition: [] Targeting and inhibiting enzymes involved in specific pathways, like flumatinib's inhibition of tyrosine kinase, is another potential mechanism for the target molecule.
Modulation of protein-protein interactions: [] Disrupting or enhancing specific protein-protein interactions could be another mechanism, especially with compounds containing large hydrophobic groups like trifluoromethyl.
Physical and Chemical Properties Analysis
High lipophilicity: [] The presence of trifluoromethyl groups contributes to increased lipophilicity, potentially influencing membrane permeability and bioavailability.
Variable solubility: [] The presence of polar groups like amides and alcohols can affect solubility in different solvents, impacting formulation and delivery.
Applications
Drug discovery and development: [] The identification and optimization of novel drug candidates for various diseases, as demonstrated by flumatinib in chronic myelogenous leukemia.
Chemical probes for biological research: [] These compounds can be used to investigate and understand the roles of specific proteins and pathways in various biological processes.
Materials science: [] Compounds containing these structural elements can be incorporated into materials for applications like optical limiting and sensing.
Related Compounds
Acrizanib (LHA510)
Compound Description: Acrizanib is a small molecule VEGFR-2 inhibitor that was specifically designed for topical ocular delivery. It was developed as a potential therapy for neovascular or "wet" age-related macular degeneration. Acrizanib has shown potency and efficacy in rodent models of choroidal neovascularization (CNV) and limited systemic exposure after topical ocular administration. []
Relevance: Both Acrizanib and N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide share the core structure of a pyrimidine ring substituted with a trifluoromethyl group. Additionally, both compounds contain a piperidine ring connected to the pyrimidine. These structural similarities suggest that Acrizanib could be considered a related compound to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. []
Compound Description: The crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone has been determined. []
Relevance: This compound shares significant structural similarities with N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. Both contain a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety linked to a piperidine ring. This shared structural motif makes them closely related compounds. []
5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)
Compound Description: These two compounds are pyrimidine derivatives containing an amide moiety. They exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1%. Notably, compound 5o displayed excellent antifungal activity against Phompsis sp. []
Relevance: Compounds 5f and 5o, similar to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide, possess a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl unit as a key structural feature. This commonality, along with the presence of an amide linkage, places these compounds within a similar structural class. []
Compound Description: Compound 7w is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects. []
Relevance: This compound, although not directly containing a pyrimidine ring, shares the common element of a piperidine ring and a trifluoromethyl substitution with N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. This structural similarity suggests a potential relationship between their biological activities. []
Compound Description: Compound 5a is a potent RORγt inverse agonist. It exhibited strong RORγt inhibitory activity and a favorable pharmacokinetic profile. It also showed robust and dose-dependent inhibitory effects on IL-17A production both in vitro and in vivo. []
Relevance: Though structurally distinct in its core scaffold, compound 5a and N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide share the presence of a substituted piperidine ring and multiple trifluoromethyl groups. These shared elements might contribute to similar physicochemical properties and potential pharmacological activity. []
Compound Description: This compound is a benzamide derivative with various reported crystalline forms of its base and salts. [, , , , ]
Relevance: 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide is structurally similar to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide, as both feature a pyrimidine ring connected to a benzamide group. The presence of a trifluoromethyl substituent further strengthens the structural resemblance. [, , , , ]
Compound Description: This compound is a pyrazolylpyrimidine derivative that exhibited strong herbicidal activity, specifically against the root growth of Pennisetum alopecuroides L. []
Relevance: N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine and N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide both contain a pyrimidine ring substituted with a trifluoromethyl group. These shared structural features suggest a potential relationship in their biological activity, even though one targets plant systems and the other may have targets in mammalian systems. []
Compound Description: This benzamide derivative has been explored as a potential pharmaceutical compound, and pharmaceutical compositions containing this compound have been developed. [, ]
Relevance: 2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl]benzamide shares structural features with N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. Both compounds contain a benzamide moiety connected to a piperidine ring. Furthermore, both incorporate fluorine substitutions, contributing to their relatedness. [, ]
Compound Description: Compound 56 is a selective, high-affinity, brain-penetrant OX1R antagonist. It has shown to attenuate stress-induced hyperarousal without altering spontaneous sleep in rats and wild-type mice. []
Relevance: Both Compound 56 and N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide contain a pyrimidine ring substituted with a trifluoromethyl group. The presence of this common pharmacophore suggests a potential for shared biological activity, although their precise targets and mechanisms may differ. []
Compound Description: This organic material exhibits third-order nonlinear optical properties and has potential for application in optical limiting devices. It possesses good thermal and mechanical stability. []
Relevance: Although the core heterocyclic structure differs, 4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide shares the common element of a substituted piperidine ring with N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. This structural similarity might contribute to shared physicochemical properties, despite their differing applications. []
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure and two basic groups. []
Relevance: While lacking the pyrimidine ring present in N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide, VUF11211 shares the common structural element of a substituted piperidine ring. This suggests that both compounds might exhibit similar binding interactions with certain target proteins, despite their differing primary pharmacophores. []
Compound Description: Analog 24 is a selective CDK5 inhibitor that reduces Mcl-1 levels in a concentration-dependent manner in cancer cell lines. []
Relevance: Although structurally distinct from N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide in its core heterocycle, Analog 24 shares a similar structural motif in the substituted acetamide group connected to a heteroaryl ring. This commonality, along with their shared activity in targeting specific kinases, suggests a potential for related biological effects, even if their primary targets differ. []
Compound Description: These compounds are phenylpyrimidine derivatives with notable radiosensitizing effects on human lung cancer cells. They exhibit strong inhibitory effects on cell viability and induce cell cycle arrest at the G2/M phase. PPA15, a pan-CDK inhibitor, further demonstrates synergistic effects with radiation in suppressing tumor growth in mice. []
Relevance: The phenylpyrimidine derivatives PPA5, PPA13, PPA14, PPA15, and PPA17 share a fundamental structural resemblance with N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. All these compounds contain a pyrimidine ring as a core structural component. Despite variations in substituents and attached groups, this shared pyrimidine ring places them within a similar chemical class and suggests potential for overlapping pharmacological profiles. []
Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor under investigation in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia. It is primarily metabolized via amide bond cleavage. []
Relevance: Flumatinib and N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide share the key structural features of a pyrimidine ring, a piperazine ring, a benzamide group, and a trifluoromethyl substituent. These striking structural similarities suggest potential overlaps in their pharmacological activity and metabolic pathways, though their specific targets might differ. []
Compound Description: PHTPP is an estrogen receptor-β antagonist that, when administered to the rostral anterior cingulate cortex, blocks pain-related aversion in rats. []
Relevance: Although structurally distinct in its core heterocycle from N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide, PHTPP shares a common structural feature in the presence of two trifluoromethyl groups. This shared element could contribute to similar physicochemical properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.